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Methyl Ergonovine-d5 Maleate Salt

Cat. No.: B1151658
M. Wt: 460.53
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ergot Alkaloid Chemistry and Biology in Research

Ergot alkaloids, a class of naturally occurring compounds produced by fungi of the genus Claviceps, have a long and storied history in both toxicology and medicine. acs.orgnih.gov Their diverse biological activities stem from their interaction with various neurotransmitter receptors, including those for serotonin (B10506), dopamine, and noradrenaline. nih.govmigrainedisorders.org

At the heart of every ergot alkaloid is the ergoline (B1233604) ring system, a tetracyclic structure that serves as the foundational scaffold for a wide array of derivatives. nih.govresearchgate.netresearchgate.net This core structure can be modified at various positions, leading to a vast diversity of natural and semisynthetic compounds with distinct pharmacological profiles. nih.govresearchgate.net The primary classes of ergot alkaloids, distinguished by the substituents at the C8 position, include the clavine alkaloids, lysergic acid amides, and the peptide-based ergopeptines. nih.gov

The ability to chemically modify the ergoline scaffold has led to the development of numerous semisynthetic derivatives with enhanced therapeutic properties and research applications. nih.govnih.gov Compounds like methylergonovine (B92282), a derivative of ergometrine, are synthesized to achieve specific physiological effects. nih.govnih.gov The creation of these derivatives is a testament to the ongoing efforts to harness the potent biological activity of ergot alkaloids for targeted applications. nih.gov The annual global production of lysergic acid, primarily for the synthesis of such derivatives, is estimated to be between 10,000 and 15,000 kilograms. nih.gov

Principles and Advantages of Stable Isotope Labeling in Modern Chemical Biology

Isotope labeling is a technique where atoms within a molecule are replaced by their isotopes, which have the same number of protons but a different number of neutrons. wikipedia.orgmusechem.com This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart in biological systems. musechem.comfiveable.me This characteristic is paramount in research, as it enables the tracking and quantification of molecules without disrupting the natural processes being studied. studysmarter.co.ukfiveable.me

The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (²H), can lead to what is known as the deuterium isotope effect. This effect can manifest as differences in reaction rates and binding interactions. oup.comresearchgate.net In analytical techniques like chromatography, this can result in slight separations between the deuterated and non-deuterated compounds. oup.com While sometimes a challenge, this phenomenon can also be exploited to gain deeper insights into reaction mechanisms and molecular interactions. mdpi.comrsc.org The change in vibrational modes of chemical bonds, such as the C-D bond vibrating at a lower frequency than the C-H bond, is a key physical basis for these effects. oup.com

One of the primary applications of stable isotope-labeled compounds is their use as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like HPLC-MS/MS. acs.orgnih.gov The use of a stable isotopically labeled (SIL) analogue of the analyte of interest is considered the most appropriate internal standard for such assays. researchgate.net This approach significantly improves the accuracy, precision, and reliability of quantification by compensating for variations in sample preparation and instrument response. creative-proteomics.comresearchgate.netcolab.ws This enhanced specificity and sensitivity are crucial for detecting and quantifying low levels of compounds in complex biological matrices. creative-proteomics.com

Positioning of Methyl Ergonovine-d5 Maleate (B1232345) Salt within Contemporary Research Paradigms

Methyl Ergonovine-d5 Maleate Salt is a deuterated form of methylergonovine maleate, a semisynthetic ergot alkaloid. scbt.compharmaffiliates.com Its primary role in research is as a labeled internal standard for the quantitative analysis of methylergonovine. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled compound in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and other research requiring precise measurement of methylergonovine concentrations.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₄H₂₄D₅N₃O₆
Molecular Weight 460.53 g/mol
Alternate Names (8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl-d5]-6-methyl-ergoline-8-carbox-amide Maleate; N-[α-(Hydroxymethyl)propyl]-D-lysergamide-d5 Maleate; Basofortina-d5; Erezin-d5; Metenarin-d5; Methergin-d5; Methergine-d5 scbt.com
Physical State Solid
Melting Point 185-187°C (decomposes) chemicalbook.com
Applications Labeled metabolite of Methysergide. Semisynthetic ergot alkaloid. pharmaffiliates.com For research use only. scbt.com

Role as a Reference Material in Analytical Science

In analytical science, particularly in quantitative analysis using mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. researchgate.net Methylergonovine-d5 Maleate Salt serves this purpose effectively in methods developed for the quantification of methylergonovine in biological matrices. nih.govresearchgate.net

The primary analytical technique where Methylergonovine-d5 Maleate Salt is employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS). oregonstate.edunih.gov This powerful method allows for the separation, identification, and quantification of compounds in complex mixtures. oregonstate.edu In a typical LC-MS/MS assay for methylergonovine, a known amount of Methylergonovine-d5 Maleate Salt is added to the biological sample (e.g., plasma) at the beginning of the sample preparation process. nih.gov

Because the deuterated standard has nearly identical physicochemical properties to the endogenous methylergonovine, it experiences the same extraction losses, and ionization suppression or enhancement effects in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, as any variations during the analytical process will affect both compounds equally and thus be canceled out. This isotope dilution mass spectrometry approach significantly improves the reliability and reproducibility of the analytical method. researchgate.net

The development of sensitive and accurate LC-MS/MS methods for quantifying methylergonovine is crucial for pharmacokinetic studies. nih.gov These methods, validated according to regulatory guidelines, can achieve a low lower limit of quantification (LLOQ), making them suitable for both preclinical and clinical research. nih.govresearchgate.net

Table 1: Analytical Applications of Methylergonovine-d5 Maleate Salt

Analytical TechniqueApplicationBenefit of Using Methylergonovine-d5 Maleate Salt
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantitative analysis of methylergonovine in biological fluids (e.g., plasma). nih.govServes as an internal standard to correct for matrix effects and variations in sample processing, leading to high accuracy and precision. researchgate.netresearchgate.net
Isotope Dilution Mass SpectrometryPharmacokinetic studies. nih.govEnables reliable measurement of drug concentrations over time.

Utility in Pre-clinical and In Vitro Research Methodologies

Beyond its role as an analytical standard, Methylergonovine-d5 Maleate Salt has utility in various preclinical and in vitro research settings. These studies are essential for understanding the mechanisms of action, metabolism, and potential therapeutic applications of methylergonovine.

In preclinical studies, which may involve animal models, the ability to accurately measure methylergonovine concentrations in different tissues and fluids is critical. The use of Methylergonovine-d5 Maleate Salt as an internal standard in bioanalytical methods ensures the data from these studies are reliable and can be confidently interpreted. nih.gov

In vitro research, such as studies using cell cultures, benefits from the availability of stable isotope-labeled compounds. For instance, when investigating the cellular uptake, metabolism, or interaction of methylergonovine with specific receptors or enzymes, Methylergonovine-d5 Maleate Salt can be used to trace the fate of the compound within the experimental system. nih.gov The distinct mass of the deuterated compound allows it to be differentiated from other molecules in the complex cellular environment.

Furthermore, research into the potential applications of methylergonovine, such as its effects on refractory headaches or its role as a chemosensitizer in cancer, relies on accurate quantification in biological systems. nih.govresearchgate.net The development of robust analytical methods using stable isotope-labeled standards like Methylergonovine-d5 Maleate Salt is a prerequisite for conducting such advanced research. nih.gov

Table 2: Research Findings Supported by the Use of Stable Isotope-Labeled Ergot Alkaloids

Research AreaFindingRole of Stable Isotope-Labeled Standard
PharmacokineticsCharacterization of the absorption, distribution, metabolism, and excretion (ADME) of methylergonovine. nih.govEnables accurate quantification of the drug and its metabolites in biological samples. thermofisher.comnih.gov
Drug MetabolismIdentification and quantification of metabolites of methylergonovine.Allows for the differentiation of the parent drug from its metabolic products in mass spectrometry analysis. nih.goveuropeanpharmaceuticalreview.com
Receptor Binding AssaysDetermination of the binding affinity of methylergonovine to its target receptors (e.g., serotonergic, dopaminergic). sigmaaldrich.comCan be used in competitive binding assays to quantify the displacement of a radiolabeled ligand by the non-labeled drug.

Properties

Molecular Formula

C₂₄H₂₄D₅N₃O₆

Molecular Weight

460.53

Synonyms

(8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl-d5]-6-methyl-ergoline-8-carbox-amide Maleate;  N-[α-(Hydroxymethyl)propyl]-D-lysergamide-d5 Maleate;  Basofortina-d5;  Erezin-d5;  Metenarin-d5;  Methergin-d5;  Methergine-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Deuterated Ergonovine Analogues

Strategies for Deuterium (B1214612) Introduction into Lysergic Acid Derivatives

The synthesis of deuterated ergonovine analogues necessitates precise strategies for incorporating deuterium atoms at specific locations within the molecule. This can be targeted at the core ergoline (B1233604) structure or the amino alcohol side chain.

Regioselective Deuteration Techniques for the Ergoline Moiety

The ergoline ring system is a complex, tetracyclic structure that is the foundation of all ergot alkaloids. rsc.orgnih.gov Achieving regioselective deuteration on this moiety is challenging due to the multiple C-H bonds with similar reactivities. While recent advances in organic synthesis have focused on transition metal-catalyzed C-H functionalization for direct arylation of indoles, specific methodologies for direct, regioselective C-H deuteration of the ergoline benzene (B151609) ring are not widely documented. nih.gov

Therefore, strategies for deuterating the ergoline core typically rely on:

Synthesis from Labeled Precursors: Building the ergoline skeleton from simpler, deuterated starting materials, such as a deuterated tryptophan derivative. The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan. rsc.orgnih.gov Using a deuterated version of this precursor would incorporate the label into the final ergoline structure.

Directed Functionalization: Employing directing groups that can guide a metal catalyst to a specific C-H bond for activation and subsequent deuteration. This approach allows for high regioselectivity but requires additional synthetic steps for the introduction and removal of the directing group.

Deuterium Labeling of the Side Chain (e.g., (2R)-2-(Acetylamino)butanoic Acid-d5 as Intermediate)

A more common and direct approach for creating Methyl Ergonovine-d5 is to introduce the deuterium atoms into the side chain. This is accomplished by using a deuterated precursor during the synthesis. For Methyl Ergonovine-d5, the key intermediate is a deuterated version of the (2S)-2-aminobutanol side chain. This is often prepared from a deuterated butanoic acid derivative.

(2R)-2-(Acetylamino)butanoic Acid-d5 serves as a crucial starting material or intermediate for this purpose. cymitquimica.com While specific synthesis pathways for this exact deuterated compound are proprietary, a plausible route involves the deuteration of a suitable unsaturated precursor or the reduction of a functional group using a deuterium source. For example, a synthetic pathway could involve the catalytic hydrogenation of an unsaturated butanoic acid derivative using deuterium gas (D₂) or the reduction of a keto-acid with a deuterated reducing agent like sodium borodeuteride (NaBD₄). This pre-labeled intermediate ensures that the final five deuterium atoms are located on the terminal ethyl group of the side chain.

Chemical Synthesis of Methyl Ergonovine-d5 Maleate (B1232345) Salt

The assembly of the final molecule involves the coupling of the lysergic acid core with the deuterated side chain, followed by salt formation.

Reaction Pathways and Synthetic Route Optimization

The core of the synthesis is the formation of an amide bond between the carboxylic acid group of D-lysergic acid and the amino group of the deuterated side-chain, (2S)-2-aminobutanol-d5 (which is derived from the (2R)-2-(Acetylamino)butanoic Acid-d5 intermediate).

The general synthetic pathway is as follows:

Activation of D-lysergic acid: The carboxylic acid of D-lysergic acid is activated to facilitate amide bond formation. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride.

Amide Coupling: The activated D-lysergic acid is reacted with the deuterated amino alcohol, (2S)-1-hydroxybutan-2-amine-d5. This reaction forms the amide linkage, yielding the Methyl Ergonovine-d5 free base.

Salt Formation and Purification: The resulting Methyl Ergonovine-d5 free base is then reacted with maleic acid in a suitable solvent, such as ethanol (B145695) or methanol, to form the maleate salt. google.comnih.gov The final product is often purified by recrystallization to achieve high purity. A patented method for the non-deuterated analogue specifies dissolving the crude product in a heated solvent (50-70°C), treating with activated charcoal, filtering, and cooling to -5 to 5°C to induce crystallization. google.com

Incorporation of Deuterated Precursors for Targeted Labeling

The targeted d5-labeling of Methyl Ergonovine is exclusively achieved through the incorporation of the deuterated side-chain precursor. The ergoline portion of the molecule, D-lysergic acid, is typically used in its non-deuterated form. The key step is the synthesis of the deuterated amino alcohol, which ensures the five deuterium atoms are positioned on the terminal ethyl group of the butanolamine side chain, remote from the pharmacologically active ergoline core and the chiral center of the side chain. This specific placement minimizes any potential "isotopic effect" on the drug's biological activity while providing a distinct mass signature for analytical purposes.

Isotopic Purity Assessment and Characterization of Deuterated Products

Confirming the isotopic purity and structural integrity of the final product is a critical step. This ensures that the material is suitable for its intended use as an internal standard in quantitative analysis. rsc.org

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary technique for this assessment. nih.govresearchgate.net ESI-HRMS can accurately measure the mass-to-charge ratio (m/z) of the synthesized compound and its various isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative abundance of the non-deuterated (d0) species versus the deuterated species (d1 through d5), the isotopic enrichment can be precisely calculated. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the location of the deuterium labels. In ¹H NMR, the absence of signals at the positions where deuterium has been substituted confirms successful labeling. Conversely, ²H NMR will show a signal corresponding to the chemical shift of the deuterium atoms.

The combination of HRMS and NMR provides a comprehensive characterization of the final Methyl Ergonovine-d5 Maleate Salt, confirming its chemical structure, isotopic enrichment, and the specific positions of the deuterium labels. rsc.org

Table 1: Example Data for Isotopic Purity Assessment of Methyl Ergonovine-d5

IsotopologueDescriptionTheoretical Mass (Da)Observed Relative Abundance (%)
d0Non-deuterated339.19< 0.1
d11 Deuterium Atom340.19< 0.1
d22 Deuterium Atoms341.20< 0.2
d33 Deuterium Atoms342.210.5
d44 Deuterium Atoms343.212.5
d55 Deuterium Atoms344.22> 96.7
Isotopic Purity > 99%

This table presents hypothetical data based on typical analysis for illustrative purposes.

Mass Spectrometry for Isotopic Enrichment Determination

Mass spectrometry (MS) is a cornerstone technique for quantifying the level of isotopic enrichment in deuterated compounds. It precisely measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart.

For isotopically labeled standards, isotope dilution mass spectrometry (IDMS) is a common strategy. nih.gov The analysis involves comparing the ion signal of the labeled compound (the "tracer") to an unlabeled standard (the "tracee"). In the case of Methylergonovine-d5, the mass spectrometer would be calibrated to detect the specific m/z value corresponding to the molecule containing five deuterium atoms.

A significant challenge in measuring low levels of enrichment is the natural abundance of heavier isotopes (like ¹³C), which can interfere with the detection of the deuterated species. To overcome this, advanced MS approaches are employed. One such method involves using a highly substituted tracer, such as a molecule with three or more deuterium labels. nih.gov This strategy helps to measure enrichment above the very low natural background of similarly heavy isotopomers. nih.gov By comparing the highly substituted tracer to a highly substituted natural abundance isotopomer, instead of the most abundant M+0 isotopomer, the dynamic range of the measurement is reduced, leading to greater accuracy. nih.gov

Gas chromatography/mass spectrometry (GC/MS) is a powerful combination for this analysis. The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer, which then determines the isotopic enrichment. nih.gov This method has proven to be fast, require minimal sample, and is suitable for various tracers, including deuterium. nih.gov

Table 1: Mass Spectrometry Techniques for Isotopic Enrichment

Technique Principle Application to Methylergonovine-d5 Key Advantage
Isotope Dilution Mass Spectrometry (IDMS) Compares the mass spectrometric response of a labeled standard to an unlabeled standard. nih.gov Quantifies the precise amount of Methylergonovine-d5 relative to any residual non-deuterated methylergonovine (B92282). High accuracy and precision in quantification.

| Gas Chromatography/Mass Spectrometry (GC/MS) | Separates the compound chromatographically before mass analysis. nih.gov | Measures the tracer-to-tracee ratio to determine the percentage of deuterium incorporation. | High throughput, low sample requirement, and suitability for deuterium-labeled compounds. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

While mass spectrometry confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact location of the deuterium atoms within the molecular structure. For highly deuterated compounds, conventional proton (¹H) NMR can be limited due to the very weak signals from residual protons. sigmaaldrich.com In these cases, Deuterium (²H or D) NMR is a superior alternative. sigmaaldrich.com

D-NMR directly observes the deuterium nuclei, providing a clean spectrum where all proton signals are transparent. sigmaaldrich.com This allows for unambiguous identification of the deuterated positions. For Methylergonovine-d5, a D-NMR spectrum would show signals corresponding to the five specific positions where deuterium atoms have replaced hydrogen atoms on the N-methyl group and the hydroxymethylpropyl side chain. The integration of these peaks in the D-NMR spectrum can also be used to quantify the deuterium enrichment at each specific site. sigmaaldrich.com

An advantage of D-NMR is that it can be performed using 100% natural abundance solvents, simplifying sample preparation. sigmaaldrich.com The resulting spectrum provides rich information for both structural verification and the identification of any isotopic impurities. sigmaaldrich.com

Table 2: NMR Spectroscopy for Structural Analysis

Spectroscopy Type Purpose Information Gained for Methylergonovine-d5
Proton (¹H) NMR Initial structural assessment. Limited for highly deuterated samples due to weak signals from residual protons. sigmaaldrich.com

| Deuterium (²H) NMR | Direct observation of deuterium nuclei. sigmaaldrich.com | Confirms the exact positions of the five deuterium atoms and helps quantify site-specific enrichment. sigmaaldrich.com |

Chromatographic Purity Analysis for Research Grade Materials

To ensure that a sample of Methylergonovine-d5 Maleate Salt is suitable for research, its chemical purity must be rigorously assessed. Chromatographic techniques are the primary methods used for this purpose. High-Performance Liquid Chromatography (HPLC) is a standard and powerful tool for purity analysis.

In a typical HPLC analysis, the Methylergonovine-d5 Maleate Salt sample is dissolved in a suitable solvent and injected into the instrument. The compound then travels through a column packed with a stationary phase. By varying the composition of the mobile phase, different components in the sample can be separated based on their chemical affinity for the stationary phase. A detector at the end of the column, often a UV-Vis detector, measures the concentration of the compound as it elutes.

The resulting chromatogram displays peaks corresponding to each separated component. The purity of the Methylergonovine-d5 Maleate Salt is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. This method can detect and quantify any synthesis-related impurities or degradation products, ensuring the high purity required for research-grade materials. The combination of HPLC for purification and isolation, followed by mass spectrometry, provides a comprehensive analysis of both purity and isotopic enrichment. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Methylergonovine
Methysergide
L-[13C6]-phenylalanine

Advanced Bioanalytical Methodologies Utilizing Methyl Ergonovine D5 Maleate Salt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of ergot alkaloids, including methyl ergonovine, in various samples. nih.govwaters.com This powerful technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the accurate quantification of analytes even at very low concentrations in complex biological fluids like plasma. nih.govnih.govnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of compounds like methyl ergonovine. hplc.euyoutube.com By utilizing columns packed with sub-2µm particles, UHPLC systems can achieve faster separations and higher resolution. hplc.eu The optimization of a UHPLC method involves a systematic approach, often employing principles of Quality by Design (QbD). chromatographyonline.com

Key parameters that are meticulously adjusted to achieve optimal separation include:

Column Chemistry: C18 columns are commonly used for the reversed-phase separation of ergot alkaloids. waters.comchromatographyonline.comyoutube.com The choice of stationary phase is critical for achieving the desired selectivity. youtube.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid to improve peak shape and ionization efficiency. youtube.comrestek.com The pH of the mobile phase can significantly influence the retention and stability of ergot alkaloids. nih.gov

Gradient Elution: A gradient program, where the proportion of the organic solvent is varied over time, is often employed to effectively separate multiple components in a complex mixture within a reasonable timeframe. youtube.comchromatographyonline.com

Flow Rate and Temperature: These parameters are optimized to maximize separation efficiency while considering the backpressure limitations of the UHPLC system. waters.comhplc.eu

A well-optimized UHPLC method can provide baseline separation of the target analyte from other matrix components and potential isomers, which is crucial for accurate quantification. restek.comrestek.com

Table 1: Example UHPLC Method Parameters for Ergot Alkaloid Analysis

Parameter Condition Reference
Column Acquity BEH C18, 50 mm × 2.1 mm, 1.7-μm chromatographyonline.com
Mobile Phase A Water with 0.1% Formic Acid restek.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid restek.com
Flow Rate 0.4 mL/min hplc.eu
Column Temperature 40 °C hplc.eu

| Injection Volume | 2 µL | hplc.eu |

This table presents a hypothetical set of optimized UHPLC parameters based on typical conditions reported in the literature for similar analyses.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is essential for the definitive quantification of analytes in complex mixtures. srmatlas.org In an MS/MS experiment, a precursor ion (parent ion) corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (daughter ion) is monitored in the second mass analyzer. researchgate.net

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted MS/MS techniques that offer exceptional sensitivity and specificity for quantitative analysis. creative-proteomics.comwashington.edu In SRM, a single, specific precursor-to-product ion transition is monitored for a given analyte. researchgate.net MRM is an extension of SRM where multiple transitions are monitored simultaneously, which can increase the confidence in analyte identification and quantification. researchgate.netcreative-proteomics.comojp.gov

For the analysis of Methyl Ergonovine-d5, specific MRM transitions are established. The precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of the unlabeled methyl ergonovine, reflecting the five deuterium (B1214612) atoms incorporated into the molecule. scbt.com The fragmentation pattern of the d5-labeled standard is expected to be very similar to the unlabeled analyte, with the product ions also shifted by 5 Daltons if the deuterium atoms are retained in the fragment. The selection of unique and intense transitions is critical for method sensitivity and to avoid interference from other compounds in the matrix. srmatlas.org

Table 2: Hypothetical MRM Transitions for Methyl Ergonovine and Methyl Ergonovine-d5

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Methyl Ergonovine [Value] [Value] [Value]

This table illustrates the concept of MRM transitions. Actual m/z values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. researchgate.netresearchgate.net This capability is invaluable for the structural elucidation of unknown metabolites or degradation products and for confirming the identity of the analyte and its internal standard. researchgate.net In the context of Methyl Ergonovine-d5 analysis, HRMS can be used to:

Confirm the successful incorporation of the five deuterium atoms in the internal standard.

Accurately determine the mass of precursor and product ions, increasing the confidence in their identification. nih.gov

Differentiate the analyte from isobaric interferences (compounds with the same nominal mass but different elemental composition).

HRMS can be operated in full-scan mode to acquire data for all ions within a specified mass range or in a targeted manner similar to SRM/MRM, but with the added benefit of high mass accuracy. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS to generate gas-phase ions from thermally labile molecules like ergot alkaloids. nih.govnih.gov The efficiency of the ESI process is highly dependent on the mobile phase composition and the analyte's properties. ojp.gov For basic compounds like methyl ergonovine, positive ion mode ESI is typically employed. nih.gov

During the ESI process, in addition to the protonated molecule [M+H]⁺, other ionic species known as adducts can be formed. nih.gov Common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which arise from the presence of these salts in the sample or mobile phase. nih.gov The formation of multiple adducts can dilute the signal of the primary ion of interest and complicate data analysis. Therefore, optimizing ESI conditions and mobile phase composition to favor the formation of a single, stable ion is crucial for achieving maximum sensitivity and reproducibility.

Tandem Mass Spectrometry (MS/MS) Principles for Methyl Ergonovine-d5

Application of Methyl Ergonovine-d5 Maleate (B1232345) Salt as an Internal Standard in Quantitative Research Assays

The use of a stable isotope-labeled internal standard (SIL-IS), such as Methyl Ergonovine-d5 Maleate Salt, is the preferred method for achieving the most accurate and precise quantification in LC-MS/MS assays. waters.comhplc.euyoutube.comchromatographyonline.comyoutube.com The ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, cleanup, and ionization. nih.gov

Because Methyl Ergonovine-d5 is chemically identical to methyl ergonovine, it effectively compensates for:

Variability in sample preparation: Losses during extraction and cleanup steps will affect both the analyte and the internal standard equally.

Matrix effects: The presence of other compounds in the biological matrix can suppress or enhance the ionization of the analyte. Since the SIL-IS has the same physicochemical properties, it will experience the same matrix effects. nih.gov

Instrumental variability: Fluctuations in injection volume or instrument response will be normalized by the internal standard.

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard. mdpi.com This ratio is then compared to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard. This approach significantly improves the robustness and reliability of the quantitative method. nih.gov

Table of Compounds

Compound Name
Methyl Ergonovine
This compound
Acetonitrile
Formic Acid

Mitigation of Matrix Effects in Biological Sample Analysis

Biological matrices, such as plasma and urine, are complex mixtures containing endogenous components like phospholipids, proteins, and salts. nih.gov During LC-MS/MS analysis, these components can co-elute with the target analyte, leading to a phenomenon known as the matrix effect. nih.goveijppr.com This effect can either suppress or enhance the ionization of the analyte, adversely impacting the accuracy, precision, and sensitivity of the method. nih.goveijppr.com

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects. aptochem.comclearsynth.com The principle behind this strategy is that a deuterated standard is chemically and physically almost identical to the analyte of interest. aptochem.combioanalysis-zone.com Consequently, it co-elutes from the liquid chromatography column and experiences the same ionization suppression or enhancement as the non-labeled methylergonovine (B92282). aptochem.comchromforum.org By calculating the peak area ratio of the analyte to the internal standard, any variability introduced by the matrix is effectively normalized. wuxiapptec.com This ensures that the quantitative results remain accurate and reliable, even in the presence of significant matrix interference. clearsynth.com While deuterated standards are highly effective, it is crucial during method development to confirm that there are no differential matrix effects, which can occasionally occur. myadlm.org

Enhancement of Assay Accuracy, Precision, and Reproducibility

The primary goal of bioanalytical method validation is to demonstrate that an assay is accurate, precise, and reproducible. nih.gov Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter among a series of measurements. nih.gov this compound plays a pivotal role in achieving high levels of accuracy and precision. clearsynth.com

As an ideal internal standard, it is added to all samples, including calibration standards and quality control (QC) samples, at a known and constant concentration before sample processing begins. wuxiapptec.comyoutube.com This allows it to compensate for variability at multiple stages of the bioanalytical workflow, including:

Sample Extraction: Losses of the analyte during extraction procedures are accounted for, as the SIL-IS will have a nearly identical extraction recovery. aptochem.com

Injection Volume: Minor variations in the volume of sample injected into the LC-MS/MS system are corrected. nih.gov

Ionization Efficiency: Fluctuations in the mass spectrometer's ionization source are normalized. aptochem.com

Isotope Dilution Mass Spectrometry (IDMS) Principles in Research Contexts

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for its high metrological quality, enabling highly accurate and precise measurements of analyte concentrations. uni-muenchen.de The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of unknown concentration (methylergonovine). uni-muenchen.de

After the standard and analyte have been thoroughly mixed and allowed to equilibrate, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled standard. Since the amount of the added standard is known, the concentration of the analyte in the original sample can be calculated with a high degree of accuracy. uni-muenchen.de A key advantage of IDMS is that the accuracy of the measurement is dependent on the measurement of this isotope ratio, not on the absolute signal intensity, making it resilient to analyte losses during sample preparation and cleanup. uni-muenchen.dequb.ac.uk This characteristic makes IDMS particularly valuable in complex biological matrices where quantitative recovery can be challenging.

Method Development and Validation Parameters for Bioanalytical Assays

The validation of a bioanalytical method is essential to ensure its performance and the reliability of the analytical results for its intended use. nih.gov Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for these validation procedures. ich.org

Linearity and Dynamic Range Determination

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). nih.gov

To determine linearity, a series of calibration standards are prepared by spiking blank biological matrix with known concentrations of methylergonovine. ich.org These standards span the expected concentration range of the study samples. The assay is then performed, and a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The relationship is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve. youtube.com

For a validated method for methylergonovine in human plasma using LC-MS/MS, a linear range of 0.025 to 10 ng/mL has been established. researchgate.netnih.gov The acceptance criterion for the calibration curve is typically a coefficient of determination (r²) greater than or equal to 0.99. jneonatalsurg.com

Table 1: Representative Linearity and Dynamic Range for a Methylergonovine Bioanalytical Assay

Parameter Value
Lower Limit of Quantification (LLOQ) 0.025 ng/mL
Upper Limit of Quantification (ULOQ) 10 ng/mL
Regression Model Weighted Linear Regression (1/x²)
Correlation Coefficient (r²) ≥ 0.99

Data based on a representative LC-MS/MS method for methylergonovine. researchgate.netnih.gov

Sensitivity Assessment (Lower Limit of Quantification, LLOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov It represents the sensitivity of the bioanalytical method. The analyte signal at the LLOQ should be significantly distinguishable from the background noise of a blank sample, typically at least five times the signal of a blank. nih.gov

During method validation, the LLOQ is established by analyzing multiple samples (at least five) at the proposed low concentration, independent of the calibration standards. nih.gov The accuracy and precision for these samples must meet predefined acceptance criteria, which are generally within ±20% of the nominal value. nih.govich.org For a sensitive LC-MS/MS method developed for methylergonovine, the LLOQ was successfully established at 0.025 ng/mL in human plasma. researchgate.netnih.gov

Table 2: LLOQ Acceptance Criteria for a Validated Bioanalytical Method

Parameter Acceptance Criteria
Accuracy (% Bias) Within ±20% of nominal value
Precision (% RSD) ≤ 20%

Based on general regulatory guidelines for bioanalytical method validation. nih.govich.org

Extraction and Sample Preparation Strategies for Biological Samples (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is crucial for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument. nih.govchromatographyonline.com The two most common techniques for small molecules like methylergonovine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). waters.comwaters.com The choice between LLE and SPE depends on factors such as the physicochemical properties of the analyte, the nature of the matrix, and the desired throughput and cleanliness of the final extract. waters.commdpi.com

Liquid-Liquid Extraction (LLE): LLE partitions the analyte from an aqueous sample (e.g., plasma) into a water-immiscible organic solvent based on its relative solubility. biotage.com For methylergonovine, a validated method utilized LLE under alkaline conditions. researchgate.netnih.gov This involves adjusting the pH of the plasma sample to make the analyte more soluble in the organic phase, followed by vortexing and centrifugation to separate the layers. The organic layer containing the analyte is then evaporated and the residue is reconstituted in a solvent compatible with the LC-MS/MS system. nih.gov LLE can be highly effective but may sometimes be more labor-intensive and use larger volumes of organic solvents compared to SPE. nih.gov

Solid-Phase Extraction (SPE): SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge. biotage.com The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong organic solvent. waters.com SPE offers a wide variety of sorbent chemistries (e.g., reversed-phase C8 or C18, mixed-mode cation exchange) that can be optimized for specific analytes, often resulting in cleaner extracts and higher throughput, especially with automation. mdpi.commdpi.com For instance, a C8 SPE phase has been shown to provide high extraction recoveries (≥92.3%) for a range of drugs from plasma. mdpi.com

Table 3: Comparison of Common Extraction Strategies

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases Partitioning between a solid stationary phase and a liquid mobile phase
Selectivity Dependent on solvent choice and pH adjustment High, due to wide range of available sorbent chemistries
Recovery Can be high, but may require multiple extractions waters.com Generally high and reproducible mdpi.com
Throughput Can be lower, often manual Amenable to high-throughput automation
Solvent Usage Typically higher Often lower, especially with modern formats

This table provides a general comparison of LLE and SPE techniques. waters.combiotage.com

Pharmacological Research Applications of Methyl Ergonovine D5 Maleate Salt in Vitro and Non Human Pre Clinical Models

Receptor Binding and Ligand Affinity Studies Using Labeled Probes

The interaction of a drug with its target receptors is the foundational event of its pharmacological effect. Methylergonovine (B92282) is known to interact with various receptors, including serotoninergic, dopaminergic, and alpha-adrenergic receptors. medkoo.comdrugbank.compatsnap.comguidetomalariapharmacology.org The deuterated form, Methyl Ergonovine-d5 Maleate (B1232345) Salt, is an ideal candidate for elucidating the specifics of these interactions.

Radioligand Displacement Assays with Deuterated Analogues (Conceptual)

Radioligand displacement assays are a cornerstone of receptor pharmacology, allowing for the determination of the binding affinity of unlabeled ligands. In a conceptual framework, Methyl Ergonovine-d5 Maleate Salt can be used as a "cold" or non-radiolabeled competitor against a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors). By incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound, a competition curve can be generated. This allows for the calculation of the inhibitory constant (Ki), a measure of the affinity of the deuterated compound for the receptor.

Table 1: Illustrative Data from a Conceptual Radioligand Displacement Assay This table presents hypothetical data to illustrate the results of a radioligand displacement assay.

Concentration of this compound (nM)Specific Binding of [3H]-Ketanserin (%)
0.0198
0.192
175
1050
10025
100010

From such data, the IC50 (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation, providing a standardized measure of binding affinity. The use of a deuterated standard like this compound in such assays is crucial for establishing a precise and reliable reference for comparing the affinities of other novel compounds.

Investigation of Binding Kinetics in In Vitro Systems

Beyond equilibrium binding affinity, understanding the kinetics of ligand-receptor interactions—the rates of association (kon) and dissociation (koff)—provides deeper insights into the drug's mechanism of action. While direct measurement of the binding kinetics of this compound would require its radiolabeling (e.g., with tritium), its use as a stable, non-radioactive competitor in kinetic experiments with other radioligands can also provide valuable information. For instance, it can be used to investigate how it affects the association or dissociation rates of a primary radioligand, revealing potential allosteric modulatory effects.

Enzyme Interaction and Modulatory Effects in Isolated Systems

The metabolism of a drug significantly influences its efficacy and duration of action. Methylergonovine is primarily metabolized in the liver. nih.gov The introduction of deuterium (B1214612) atoms in this compound can alter its metabolic profile due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen, potentially slowing down metabolic reactions that involve the cleavage of these bonds.

Profiling of Cytochrome P450 (CYP) Enzyme Interactions (e.g., Inhibition, Induction) in Microsomal or Recombinant Systems

Human liver microsomes, which contain a high concentration of CYP enzymes, are a standard in vitro tool for studying drug metabolism. Incubating this compound with human liver microsomes and a panel of specific CYP substrates can reveal its potential to inhibit or induce major CYP isoforms (e.g., CYP3A4, CYP2D6). The rate of metabolism of the probe substrates is measured in the presence and absence of the deuterated compound. A significant decrease in the rate of substrate metabolism would indicate inhibition. It is known that drugs that inhibit CYP3A4 can interact with methylergonovine. hmdb.ca

Table 2: Hypothetical Results of CYP450 Inhibition Assay This table illustrates potential findings from an in vitro study on the inhibitory effects of this compound on major CYP enzymes.

CYP IsoformProbe SubstrateIC50 of this compound (µM)
CYP1A2Phenacetin> 100
CYP2C9Diclofenac> 100
CYP2D6Dextromethorphan25
CYP3A4Midazolam10

These hypothetical results would suggest that this compound has a moderate potential to inhibit CYP2D6 and a higher potential to inhibit CYP3A4.

Metabolic Stability Studies in In Vitro Hepatocyte Models

Metabolic stability assays using cultured hepatocytes provide a more comprehensive picture of a drug's metabolism as they contain both Phase I and Phase II metabolic enzymes. thermofisher.comspringernature.commerckmillipore.comfrontagelab.comsolvobiotech.com In such a study, this compound would be incubated with hepatocytes, and samples would be taken at various time points to measure the disappearance of the parent compound. The rate of disappearance allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance (CLint). Comparing the metabolic stability of this compound to its non-deuterated counterpart would directly demonstrate the impact of deuteration on its metabolism. A longer half-life for the deuterated compound would be expected if the deuterated positions are sites of primary metabolism.

Cellular Signaling Pathway Research

The binding of methylergonovine to its receptors initiates a cascade of intracellular signaling events. For example, its action at 5-HT2A receptors leads to the activation of phospholipase C, resulting in an increase in intracellular calcium levels and smooth muscle contraction. patsnap.com this compound can be used as a tool to investigate these pathways in various cell-based assays.

By treating cultured cells (e.g., smooth muscle cells or cells engineered to express specific receptors) with this compound, researchers can measure downstream signaling events. This could include quantifying changes in second messengers like inositol (B14025) phosphates and intracellular calcium, or measuring the phosphorylation status of key signaling proteins. The stable isotopic label of the deuterated compound can be advantageous in certain analytical techniques, such as mass spectrometry-based proteomics or metabolomics, to trace the compound and its metabolites within the cellular environment and correlate their presence with specific signaling outcomes. The study of cellular signaling provides a mechanistic link between receptor binding and the ultimate physiological response. mdpi.commdpi.comdkfz.deprobiologists.comnih.gov

Studies on Inflammasome Complex Inhibition in ASC-mediated Procaspase-1 Activation Screening

Recent pharmacological research has identified methylergometrine (MEM) as a potential inhibitor of the inflammasome complex. nih.govnih.gov Inflammasomes are crucial multiprotein platforms in the innate immune system that, upon activation by various stimuli, trigger the activation of procaspase-1. nih.govnih.gov This leads to the processing and release of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18. nih.govnih.gov Dysregulation of inflammasome activity is implicated in a range of inflammatory and autoimmune disorders. nih.govnih.gov

In a screening for inhibitors of ASC-mediated procaspase-1 activation, MEM was identified as an active compound. nih.gov Further investigation into its anti-inflammatory properties revealed that MEM inhibits the activation of both the NLRP1 and NLRP3 inflammasomes in cellular models. nih.govnih.gov Studies utilizing THP-1 cells, a human monocytic cell line, demonstrated that MEM could inhibit inflammasome activation in response to various pro-inflammatory stimuli. nih.gov

One significant finding from these studies is the ability of MEM to reduce pyroptosis, a form of inflammatory cell death, and enhance cell recovery. nih.gov This suggests that by targeting the ASC-mediated activation of procaspase-1, MEM may offer a protective effect on cells that is not observed with inhibitors that act directly on the catalytic site of active caspase-1. nih.gov For instance, the caspase-1 inhibitor VX-765, while effective at blocking the enzyme, does not prevent pyroptosis in THP-1 cells. nih.gov The research indicates that MEM's inhibitory effect on procaspase-1 activation occurs in the micromolar range and is effective against both NLRP1 and NLRP3 inflammasome activation models. nih.gov

Cell Line Inflammasome Target Key Findings
THP-1NLRP1MEM inhibits inflammasome activation at micromolar concentrations. nih.gov
THP-1NLRP3MEM demonstrates inhibition of inflammasome activation upon various stimuli. nih.govnih.gov
THP-1ASC-mediated procaspase-1MEM inhibits procaspase-1 activation and reduces pyroptosis. nih.gov

Mechanistic Research on Cellular Responses to Ergot Alkaloids (e.g., Smooth Muscle Contraction in Isolated Tissues, in vitro models)

The primary and most well-understood pharmacological effect of methylergonovine and other ergot alkaloids is the stimulation of smooth muscle contraction. patsnap.compicmonic.com This action is particularly potent on the uterine smooth muscle, which forms the basis of its clinical use. patsnap.com Mechanistic studies have revealed that this effect is mediated through interactions with several receptor types.

The principal mechanism of action involves the activation of serotonin (B10506) (5-HT) receptors, specifically the 5-HT2A subtype, which are present on smooth muscle cells. patsnap.com Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium levels, ultimately resulting in muscle contraction. patsnap.com In addition to its effects on serotonergic receptors, methylergonovine also interacts with alpha-adrenergic receptors, which further contributes to its efficacy in inducing smooth muscle contraction. patsnap.com The dual action on both serotonin and adrenergic receptors makes it a powerful uterotonic agent. patsnap.com

In in vitro studies using isolated canine tracheal smooth muscle, ergonovine was shown to induce contraction with an EC50 of 1.35 X 10(-8) mol/L. nih.gov This effect was found to be mediated through 5-HT receptors, as it was competitively blocked by the serotonin antagonist methysergide. nih.gov Interestingly, the affinity of ergonovine for these receptors was calculated to be approximately 16 times higher than that of serotonin itself. nih.gov The contractile response to ergonovine was not affected by antagonists for muscarinic, alpha-1 adrenergic, beta-adrenergic, H1, or H2 receptors, indicating a specific action on serotonin receptors in this tissue model. nih.gov

The effects of ergot alkaloids on smooth muscle are dose-dependent. At lower concentrations, they increase the force and frequency of contractions, followed by normal relaxation. As the dose increases, the contractions become more forceful and prolonged, leading to a significant increase in resting muscle tone and potentially sustained contracture.

Tissue/Cell Model Receptor(s) Implicated Observed Effect
Uterine Smooth Muscle5-HT2A, Alpha-adrenergicIncreased tone, rate, and amplitude of rhythmic contractions. patsnap.com
Canine Tracheal Smooth Muscle5-HT receptorsDirect contraction of smooth muscle. nih.gov

Metabolic Fate and Pharmacokinetic Research Using Deuterated Analogues Non Human/in Vitro Contexts

Elucidation of Metabolic Pathways Through Stable Isotope Tracing

Stable isotope tracing allows researchers to differentiate unequivocally between the administered compound and endogenous molecules, as well as to distinguish drug-derived metabolites from the complex background matrix of a biological sample. researchgate.netprinceton.edu The five deuterium (B1214612) atoms on Methyl Ergonovine-d5 serve as a stable tag, enabling precise tracking of the molecule's biotransformation.

The primary technique for identifying metabolites of a deuterated compound is high-resolution liquid chromatography-mass spectrometry (LC-MS). nih.govijpras.com After administering Methyl Ergonovine-d5 to an in vitro system or animal model, samples (e.g., plasma, urine, or microsomal incubations) are analyzed. The mass spectrometer is programmed to search for the parent compound and potential metabolites that exhibit characteristic mass shifts.

Metabolites are identified by observing the retention or loss of the deuterium label in the mass spectra:

Label Retention: If a metabolic modification occurs on a part of the molecule distant from the deuterated N-methyl group, the resulting metabolite will retain all five deuterium atoms. Its mass spectrum will show a mass increase corresponding to the addition of atoms from the metabolic reaction (e.g., +16 Da for hydroxylation) plus the mass of the d5 label.

Label Loss: If metabolism occurs at the site of deuteration (e.g., N-demethylation of the d5-methyl group), the label will be lost. The resulting metabolite will have a mass that reflects this loss, providing direct evidence of the specific metabolic pathway.

By comparing the fragmentation patterns of the parent drug with those of the potential metabolites, the exact site of metabolic modification can be pinpointed. nih.gov

Table 1: Hypothetical Mass Spectrometry Data for Metabolite Identification of Methyl Ergonovine-d5

This interactive table illustrates the expected mass shifts for common metabolic pathways.

Compound/Metabolite Metabolic Reaction Deuterium Atoms Retained Expected Mass Shift (from Parent Drug) Hypothetical m/z [M+H]⁺
Methyl Ergonovine-d5-50460.53
Hydroxylated MetaboliteHydroxylation (on ergoline (B1233604) ring)5+15.99476.52
N-demethylated MetaboliteN-demethylation (loss of CD₃ group)2-17.04443.49
Glucuronide ConjugateGlucuronidation5+176.01636.54

In vitro models are essential for mapping metabolic pathways without the complexities of a whole-animal system. acs.org Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for many drugs, including ergot alkaloids. nih.govnih.gov

The experimental process typically involves:

Incubation: Methyl Ergonovine-d5 is incubated with liver microsomes (e.g., from rats, dogs, or humans) in the presence of necessary cofactors like NADPH.

Sample Analysis: At various time points, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify the metabolites formed.

Pathway Construction: Based on the identified metabolites (as described in 5.1.1), a biotransformation map is constructed. For ergot alkaloids, common pathways investigated include hydroxylation, N-demethylation, and isomerization. nih.govwikipedia.org

S9 fractions, which contain both microsomal and cytosolic enzymes, can provide a more complete picture by including Phase II conjugation reactions (e.g., glucuronidation). Cultured cells, such as hepatocytes, offer a model that more closely mimics the cellular environment of the liver. acs.org

Quantitative Pharmacokinetic Studies in Non-Human Animal Models (Focus on Analytical Method Development and Validation)

Pharmacokinetic studies in animal models (e.g., rats, mice) are critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The development of a robust and validated bioanalytical method is a prerequisite for obtaining reliable data. europa.eu

In quantitative LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. nih.gov Methyl Ergonovine-d5 is an ideal internal standard for quantifying its non-deuterated counterpart, Methyl Ergonovine.

Methodological Advantages:

Co-elution: The SIL-IS has nearly identical physicochemical properties to the analyte, meaning it behaves similarly during sample extraction and chromatographic separation.

Correction for Variability: It effectively corrects for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to high accuracy and precision. nih.gov

The analytical method involves adding a known concentration of Methyl Ergonovine-d5 to all samples (plasma, tissue homogenates) and calibration standards. The concentration of the analyte is determined by calculating the ratio of the analyte's mass spectrometry peak area to that of the internal standard. This method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability. europa.eu

Table 2: Example Pharmacokinetic Parameters in a Rat Model Following a Single Dose of Methyl Ergonovine (using Methyl Ergonovine-d5 as Internal Standard)

This table presents hypothetical data that would be generated in such a study.

Parameter Definition Hypothetical Value (Mean ± SD)
CₘₐₓMaximum observed plasma concentration15.2 ± 3.1 ng/mL
TₘₐₓTime to reach Cₘₐₓ0.5 ± 0.2 hours
AUC₀₋ₜArea under the plasma concentration-time curve45.8 ± 7.5 ng·h/mL
t₁/₂Elimination half-life2.1 ± 0.4 hours
CL/FApparent total clearance of the drug from plasma1.8 ± 0.3 L/h/kg

To understand where a drug distributes in the body, tissue samples are collected from animal models at various times after administration. Using an LC-MS/MS method with Methyl Ergonovine-d5 as the internal standard, the concentration of the parent drug in tissues such as the liver, kidney, brain, and muscle can be quantified.

Advanced techniques like mass spectrometry imaging (MSI) can provide more granular detail. In MSI, a thin section of tissue is analyzed to map the spatial distribution of the drug and its metabolites without requiring homogenization, offering valuable insights into target organ exposure and potential sites of toxicity. nih.govresearchgate.net The study design would focus on characterizing the rate and extent of drug uptake into different tissues and comparing tissue-to-plasma concentration ratios.

In Vitro Drug-Drug Interaction Studies and Metabolic Clearance Research

Most drug-drug interactions (DDIs) occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. ijpras.com Since ergot alkaloids are known to be metabolized by CYP3A4, it is crucial to investigate the potential of Methyl Ergonovine-d5 to be a victim or perpetrator of such interactions. nih.govnih.gov

These studies are typically conducted using human liver microsomes (HLMs). springernature.com

CYP Inhibition Assay: Methyl Ergonovine-d5 is co-incubated with a panel of probe substrates for major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). A reduction in the formation of the probe substrate's metabolite indicates that Methyl Ergonovine-d5 is an inhibitor of that specific enzyme. The half-maximal inhibitory concentration (IC₅₀) is then calculated. fda.gov

Metabolic Stability Assay: The rate of disappearance of Methyl Ergonovine-d5 when incubated with HLMs is measured to determine its intrinsic clearance (CLᵢₙₜ). This value is used to predict the hepatic clearance and elimination half-life in vivo.

Table 3: Illustrative Data from an In Vitro CYP450 Inhibition Study

This table shows the type of results generated to assess drug-drug interaction potential.

CYP Isoform Probe Substrate IC₅₀ (µM) for Methyl Ergonovine-d5 Potential for Interaction
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2D6Dextromethorphan> 50Low
CYP3A4Midazolam5.8Moderate
CYP2C19S-Mephenytoin> 50Low

Assessment of Metabolic Enzyme Inhibition or Induction Potential

In the realm of drug development and safety assessment, understanding the potential of a compound to inhibit or induce metabolic enzymes is critical to predicting drug-drug interactions. While specific in vitro studies on Methyl Ergonovine-d5 Maleate (B1232345) Salt are not extensively available in publicly accessible literature, valuable insights can be drawn from research on its non-deuterated counterpart, methylergonovine (B92282), and the broader class of ergot alkaloids.

Ergot alkaloids are known to be metabolized primarily by the cytochrome P450 (CYP) enzyme system in the liver nih.gov. The CYP3A4 isoenzyme is a key player in the metabolism of many drugs, and its inhibition or induction can lead to significant changes in the clearance of co-administered therapeutic agents.

A study investigating the modulation of cytochrome P450 3A (CYP3A4)-mediated metabolism of ergotamine by ergonovine and dihydroergotamine (B1670595) in rats provided significant findings. In this in vitro study using rat liver microsomes, both ergonovine and dihydroergotamine were found to inhibit CYP3A4 activity in a dose-dependent manner nih.gov. This suggests that methylergonovine, being structurally related to ergonovine, may also possess the potential to inhibit CYP3A4.

The introduction of deuterium at the N-methyl position in Methyl Ergonovine-d5 Maleate Salt could potentially influence its interaction with metabolic enzymes. Deuteration can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, which is a common step in CYP-mediated metabolism nih.govresearchgate.net. This could theoretically lead to a more sustained inhibitory effect on CYP3A4 compared to the non-deuterated form, as the parent compound would remain in the system for a longer duration before being metabolized. However, without direct experimental data on this compound, this remains a hypothesis.

It is also important to consider that deuteration might alter metabolic pathways, potentially redirecting metabolism towards other routes that could involve different CYP isoenzymes or other metabolic enzymes researchgate.net. Therefore, dedicated in vitro studies using human liver microsomes or recombinant CYP enzymes are necessary to definitively characterize the metabolic enzyme inhibition and induction profile of this compound.

| Hepatocytes (Primary or Cultured) | To evaluate both Phase I and Phase II metabolism, as well as induction potential in a more complete cellular system. | Metabolite profiling, changes in mRNA levels of CYP enzymes. |

Prediction of In Vivo Pharmacokinetic Behavior from In Vitro Data

In vitro to in vivo extrapolation (IVIVE) is a cornerstone of modern drug development, allowing for the prediction of human pharmacokinetics from data generated in non-human and in vitro systems nih.govnih.gov. This process integrates in vitro metabolic data with physiological parameters to model the in vivo behavior of a drug. While specific IVIVE studies for this compound are not available, the principles can be applied based on the known pharmacokinetics of methylergonovine and the expected impact of deuteration.

The pharmacokinetic profile of methylergonovine has been studied in various species, including rabbits and humans nih.govnih.gov. After intravenous administration in humans, methylergonovine exhibits a rapid distribution phase with a half-life of 1-3 minutes and an elimination half-life of approximately 0.5-2 hours nih.gov. The bioavailability following oral administration is around 60%, suggesting significant first-pass metabolism in the liver nih.gov.

For this compound, the key alteration expected is a decrease in the rate of N-demethylation, a common metabolic pathway for compounds with an N-methyl group. This is due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break nih.gov.

A hypothetical IVIVE for this compound would involve the following steps:

In Vitro Metabolic Stability Assessment: The first step would be to determine the intrinsic clearance (CLint) of this compound in human liver microsomes or hepatocytes. This would be compared to the CLint of non-deuterated methylergonovine to quantify the magnitude of the deuterium isotope effect.

Scaling to In Vivo Hepatic Clearance: The in vitro CLint would then be scaled to predict in vivo hepatic clearance (CLh) using models that account for liver blood flow, microsomal protein content, and plasma protein binding.

Prediction of Systemic Clearance and Bioavailability: The predicted CLh would be used to estimate systemic clearance and oral bioavailability. A lower CLint for the deuterated compound would be expected to result in a lower systemic clearance and higher oral bioavailability compared to methylergonovine.

| Elimination Half-life (t1/2) | Shorter | Longer | Slower clearance results in a longer residence time in the body. |

It is crucial to emphasize that this is a theoretical framework. The actual in vivo pharmacokinetics of this compound can only be determined through dedicated preclinical and clinical studies. Factors such as the involvement of other metabolic pathways, transporter effects, and species differences in metabolism can all influence the accuracy of IVIVE predictions nih.gov.

Research Applications in Drug Discovery and Development

High-Throughput Screening Support

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of vast libraries of chemical compounds for their potential biological activity. youtube.com

In the lead optimization phase of drug discovery, the goal is to refine the chemical structure of a "hit" compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov Quantitative assays are critical in this phase to accurately measure the concentration of the drug candidate in biological samples.

Conceptually, a deuterated compound like Methyl Ergonovine-d5 Maleate (B1232345) Salt can serve as an ideal internal standard in mass spectrometry-based quantitative assays. Due to its nearly identical chemical properties to the unlabeled drug, it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This enables precise and accurate quantification of the lead compound, which is essential for establishing structure-activity relationships and guiding medicinal chemistry efforts.

Reference Standard Development and Quality Control for Research Materials.pharmaffiliates.compharmaffiliates.com

The reliability of any research finding is fundamentally dependent on the quality and purity of the materials used. Methyl Ergonovine-d5 Maleate Salt plays a crucial role as a reference standard in ensuring the quality of research materials.

Certified Reference Materials (CRMs) provide the highest level of accuracy and are accompanied by a certificate of analysis that documents their purity, identity, and traceability to established standards. sigmaaldrich.comtrilogylab.com For a deuterated compound like this compound to be used as a reference standard, its certification process is rigorous.

This process involves:

Comprehensive Characterization: The material undergoes extensive testing to confirm its chemical structure and identify any impurities. clearsynth.com

Purity Assessment: The exact purity of the deuterated compound is determined using various analytical techniques.

Metrological Traceability: The assigned value of the reference material is linked to a recognized national or international standard through an unbroken chain of comparisons. nist.govxrfscientific.com

This ensures that measurements made using this standard are accurate and can be reliably compared across different laboratories and experiments.

During the synthesis of pharmaceuticals, impurities can be introduced. Identifying and quantifying these impurities is a critical aspect of quality control. This compound can be used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately identify and quantify impurities in batches of the non-labeled Methylergonovine (B92282). tandfonline.com Its distinct mass allows for clear differentiation from the main compound and its potential impurities, facilitating a more accurate impurity profile.

Advanced Drug Characterization (Pre-Formulation Research)

Pre-formulation research involves the characterization of the physical and chemical properties of a drug substance to develop a stable, safe, and effective dosage form.

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with different physicochemical properties that can impact a drug's stability and bioavailability. wiley-vch.denih.gov Similarly, different salt forms of a drug can also exhibit varied properties. americanpharmaceuticalreview.commdpi.com

Conceptually, while not directly altering the polymorphic or salt form behavior of the primary compound, this compound can be instrumental in the analytical techniques used to study these phenomena. For instance, in advanced solid-state NMR or neutron scattering studies, the presence of deuterium can provide unique spectroscopic signatures, aiding in the detailed structural elucidation of different polymorphs or in probing the interactions within a crystal lattice. This detailed understanding is crucial for selecting the optimal solid form for further development.

Future Directions and Emerging Research Avenues

Integration of Stable Isotope Labeling with "Omics" Technologies (e.g., Metabolomics, Proteomics in Research)

The use of stable isotope-labeled compounds is a cornerstone of modern "omics" research, providing a dynamic view of biological systems that is unattainable with traditional methods. The integration of compounds like Methylergonovine-d5 Maleate (B1232345) Salt into metabolomics and proteomics workflows offers significant advantages. symeres.comnih.gov

In metabolomics , stable isotope labeling is instrumental for three primary research areas: metabolite identification, quantification, and pathway discovery. nih.gov When a deuterated compound such as Methylergonovine-d5 is introduced into a biological system, it acts as a tracer. Its metabolic products will retain the deuterium (B1214612) label, resulting in mass shifts that are detectable by mass spectrometry (MS). nih.govacs.org This allows researchers to trace the metabolic fate of the parent compound, identify novel metabolites, and quantify their formation rates with high accuracy. nih.gov For instance, the use of deuterated water (D₂O) in metabolic labeling has become a powerful technique for studying the turnover of proteins and other biomolecules on a proteome-wide scale. oup.com

In proteomics , hydrogen-deuterium exchange mass spectrometry (HDX-MS) has become a vital tool for studying protein structure, dynamics, and interactions. nih.govacs.orgnih.gov The rate at which amide protons in a protein exchange with deuterium in a deuterated solvent provides information about the protein's conformation and accessibility to the solvent. nih.gov While not directly involving a deuterated drug, this technique exemplifies the power of deuterium in probing biological macromolecules. The presence of a deuterated ligand like Methylergonovine-d5 could be used in specialized HDX-MS experiments to understand how it alters the conformational dynamics of its protein targets.

The key applications of stable isotope labeling in "omics" are summarized below:

Application AreaTechniqueBenefit of Deuterium LabelingResearch Goal
Metabolomics LC-MSTracing metabolic pathways, precise quantification. symeres.comnih.govElucidating drug metabolism and disposition (ADME). acs.org
Metabolomics MS-based structural elucidationAiding in the determination of elemental composition. nih.govIdentifying unknown metabolites of the deuterated compound.
Proteomics Kinetic Proteomics (e.g., with D₂O labeling)Measuring protein turnover rates across the proteome. oup.comUnderstanding the global cellular response to drug exposure.
Proteomics Hydrogen-Deuterium Exchange (HDX-MS)Probing protein conformation and dynamics. nih.govnih.govCharacterizing drug-receptor binding and allosteric effects.

Advancements in Isotopic Labeling Strategies for Complex Natural Products

The synthesis of isotopically labeled complex natural products like ergot alkaloids presents significant challenges. However, recent advancements are making these syntheses more efficient and versatile. For Methylergonovine (B92282), which is a derivative of an ergot alkaloid, these new strategies are directly relevant.

One major advancement is the development of late-stage functionalization and hydrogen isotope exchange (HIE) reactions. x-chemrx.comacs.org These methods allow for the introduction of deuterium into a complex molecule at a late step in the synthesis, avoiding the need to build the entire molecule from isotopically enriched starting materials. x-chemrx.com This approach is more cost-effective and atom-economical. x-chemrx.com For example, a semisynthetic approach was recently developed for other ergot alkaloids, where the native compound was demethylated and subsequently remethylated using an isotopically labeled reagent (¹³CD₃-I) to create an internal standard for analysis. nih.gov

Flow chemistry is another emerging technology that offers precise control over reaction parameters, improved safety, and enhanced efficiency for isotope-labeling reactions. x-chemrx.com Continuous flow processes have been developed for highly selective deuterium labeling of various pharmaceutical compounds and nitrogen-containing heterocycles, a structural feature present in Methylergonovine. x-chemrx.com

Key advancements in labeling strategies include:

Direct Hydrogen Isotopic Exchange (HIE): Allows for cost-effective and regioselective deuterium labeling without pre-functionalization. x-chemrx.com

Flow Chemistry: Enables precise control, improved yields, and enhanced safety for labeling reactions. x-chemrx.com

Semisynthetic Approaches: Utilizes the natural product scaffold to introduce isotopic labels, simplifying the synthetic route for compounds like ergot alkaloids. nih.gov

Catalytic Systems: Development of new catalysts, such as Raney nickel, for efficient and selective HIE in complex molecules. x-chemrx.com

These strategies are crucial for producing the high-purity Methylergonovine-d5 Maleate Salt needed for advanced research applications.

Computational Chemistry and Molecular Modeling for Predicting Isotopic Effects and Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the consequences of isotopic substitution. openaccessjournals.comnih.gov For Methylergonovine-d5, these methods can provide profound insights into how deuteration affects its physical properties and biological activity.

The replacement of hydrogen with deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a kinetic isotope effect (KIE) , where reactions involving the cleavage of this bond proceed at a slower rate. symeres.com Computational models can predict the magnitude of the KIE for specific metabolic pathways, such as those mediated by cytochrome P450 enzymes. nih.gov This predictive power helps in designing deuterated drugs with potentially improved pharmacokinetic profiles. nih.gov

Furthermore, molecular modeling can be used to study how deuteration influences drug-receptor interactions . nih.govmdpi.com The binding of a ligand to its receptor is governed by a complex network of interactions, including hydrogen bonds. nih.gov Deuteration can alter the strength of these hydrogen bonds, potentially changing the binding affinity and selectivity of the drug. nih.gov Quantum chemical modeling can be employed to assess the influence of hydrogen isotopes on binding free energies, providing a theoretical basis for experimentally observed differences. nih.govmdpi.com

Computational MethodApplication for Methylergonovine-d5Predicted Outcome/Insight
Quantum Mechanics (QM) Calculation of vibrational frequencies and zero-point energies. researchgate.netPrediction of the magnitude of the kinetic isotope effect (KIE) on metabolic pathways. nih.gov
Molecular Docking Simulating the binding pose of Methylergonovine-d5 in its receptor. nih.govnih.govIdentifying key interactions and predicting changes in binding affinity due to deuteration. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the drug-receptor complex over time. mdpi.comUnderstanding how deuteration affects the conformational stability and dynamics of the binding pocket.
Homology Modeling Building 3D models of target receptors when experimental structures are unavailable. nih.govProviding a structural framework for docking and simulation studies.

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Deuterated Compound Analysis

The analysis of deuterated compounds relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org Continuous innovation in these analytical platforms is leading to greater sensitivity, resolution, and throughput, which is essential for detailed studies involving Methylergonovine-d5 Maleate Salt.

In mass spectrometry , advancements include the development of high-resolution instruments (e.g., Orbitrap, TOF) that can accurately distinguish between isotopologues and provide precise mass measurements. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying ergot alkaloids and their labeled analogues in complex matrices. nih.govnih.gov Newer MS systems are designed for enhanced sensitivity, capable of detecting compounds at the pptv (parts per trillion) level, which is critical for analyzing low-concentration metabolites. mdpi.com Furthermore, specialized mass spectrometers are being engineered for the precision analysis of low molecular weight species, improving the resolution and abundance sensitivity for hydrogen and deuterium. hidenanalytical.com

In NMR spectroscopy , deuterium NMR (²H-NMR) offers a direct way to verify the position and extent of deuterium enrichment in a molecule. sigmaaldrich.com While less sensitive than proton NMR, ²H-NMR is invaluable for characterizing highly deuterated compounds where residual proton signals are weak. sigmaaldrich.com Advances in NMR technology, such as higher field magnets, cryogenic probes, and sophisticated pulse sequences, continue to push the boundaries of sensitivity. nih.gov Deuteration itself is also used as a tool in NMR studies of large biomolecules; perdeuteration simplifies complex proton spectra, enabling structural studies that would otherwise be impossible. nih.govacs.org

Analytical PlatformKey AdvancementImpact on Methylergonovine-d5 Research
High-Resolution Mass Spectrometry (HRMS) Orbitrap and Time-of-Flight (TOF) analyzers. nih.govmdpi.comAccurate mass measurements for confident identification of deuterated metabolites.
Tandem Mass Spectrometry (LC-MS/MS) Increased sensitivity and scan speeds. nih.govHighly selective and sensitive quantification in complex biological samples (e.g., plasma, tissues).
Hydrogen-Deuterium Exchange MS (HDX-MS) Automation and advanced data analysis software. nih.govacs.orgHigh-throughput screening of drug-protein interactions and conformational changes.
High-Field Nuclear Magnetic Resonance (NMR) Higher magnetic fields (>1 GHz) and cryoprobes. nih.govEnhanced sensitivity for structural elucidation and direct detection via ²H-NMR. sigmaaldrich.com
Solid-State NMR (ssNMR) Ultrafast Magic Angle Spinning (MAS) and deuteration strategies. acs.orgStructural analysis of Methylergonovine-d5 bound to membrane-embedded receptors.

Q & A

Q. What peer-review criteria ensure robustness in studies involving this compound?

  • Methodological Answer : Follow the Texas Bureau of Economic Geology’s framework:
  • Differentiate raw data from inferences.
  • Address methodological flaws (e.g., confounding variables in receptor assays).
  • Compare alternative hypotheses (e.g., maleate vs. besylate salt bioequivalence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.